molecular formula C18H14FN3O2 B2893510 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394810-53-7

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide

Cat. No.: B2893510
CAS No.: 1394810-53-7
M. Wt: 323.327
InChI Key: HFKSAICINGKDME-UHFFFAOYSA-N
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Description

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a cyano group and a fluorophenyl group, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-fluorobenzyl cyanide with an appropriate carbamoyl chloride under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including condensation with benzamide derivatives, to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[Cyano(2-chlorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide
  • 4-(2-{[Cyano(2-methylphenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide
  • 4-(2-{[Cyano(2-nitrophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide

Uniqueness

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[3-[[cyano-(2-fluorophenyl)methyl]amino]-3-oxoprop-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKSAICINGKDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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